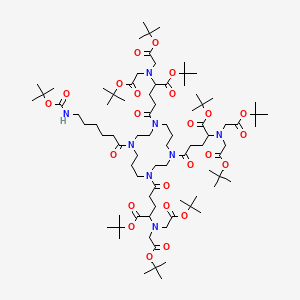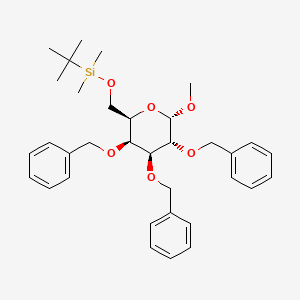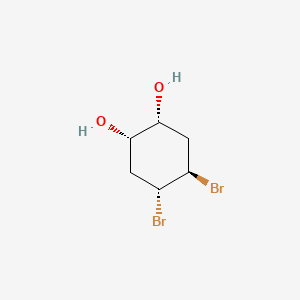
(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1,2-cyclohexanediol is an organic compound with the molecular formula C6H10Br2O2 It is a disubstituted cyclohexane derivative, where two bromine atoms are attached to the 4th and 5th positions, and two hydroxyl groups are attached to the 1st and 2nd positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1,2-cyclohexanediol typically involves the bromination of 1,2-cyclohexanediol. The reaction is carried out by treating 1,2-cyclohexanediol with bromine (Br2) in an appropriate solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3), under controlled conditions. The reaction proceeds via electrophilic addition, where the bromine atoms add to the double bond of the cyclohexane ring, resulting in the formation of 4,5-dibromo-1,2-cyclohexanediol.
Industrial Production Methods
Industrial production methods for 4,5-dibromo-1,2-cyclohexanediol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form 1,2-cyclohexanediol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkyl halides (R-X) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,5-dibromo-1,2-cyclohexanedione or 4,5-dibromo-1,2-cyclohexanecarboxylic acid.
Reduction: Formation of 1,2-cyclohexanediol.
Substitution: Formation of various substituted cyclohexanediols depending on the nucleophile used.
Scientific Research Applications
4,5-Dibromo-1,2-cyclohexanediol has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dibromo-1,2-cyclohexanediol involves its interaction with molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, which contribute to its biological and chemical activities. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
4,5-Dibromo-1,2-cyclohexanediol can be compared with other disubstituted cyclohexane derivatives, such as:
1,2-Dibromo-1,2-cyclohexanediol: Similar structure but with bromine atoms at different positions.
4,5-Dichloro-1,2-cyclohexanediol: Similar structure but with chlorine atoms instead of bromine.
4,5-Diiodo-1,2-cyclohexanediol: Similar structure but with iodine atoms instead of bromine.
Properties
Molecular Formula |
C6H10Br2O2 |
|---|---|
Molecular Weight |
273.95 g/mol |
IUPAC Name |
(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H10Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h3-6,9-10H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
PDKOZGHNDDCFPN-KAZBKCHUSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C[C@H]([C@@H]1Br)Br)O)O |
Canonical SMILES |
C1C(C(CC(C1Br)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


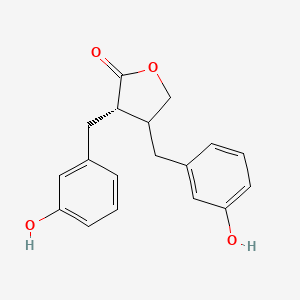
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
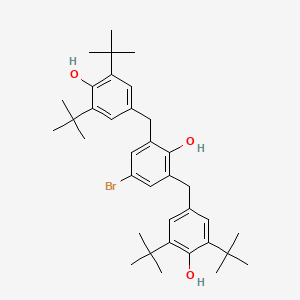


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
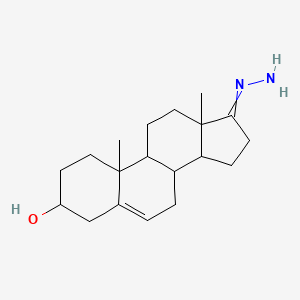
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
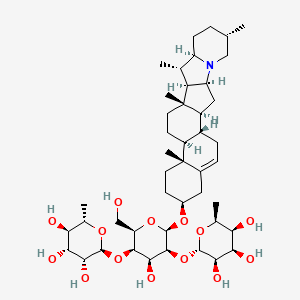
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
